2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Overview
Description
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound with a unique structure that combines a naphthalene sulfonyl group with a tetramethylpiperidine moiety
Preparation Methods
The synthesis of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthalene Sulfonyl Intermediate: This step involves the sulfonylation of naphthalene using a sulfonyl chloride reagent under acidic conditions.
Coupling with Tetramethylpiperidine: The naphthalene sulfonyl intermediate is then reacted with 2,2,6,6-tetramethylpiperidine in the presence of a base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetramethylpiperidine moiety may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing amides and piperidine derivatives. For example:
Naphthalene-2-sulfonamide: This compound shares the naphthalene sulfonyl group but lacks the tetramethylpiperidine moiety.
2,2,6,6-Tetramethylpiperidine: This compound contains the piperidine moiety but lacks the naphthalene sulfonyl group.
The uniqueness of 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide lies in its combined structure, which imparts specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-21(2)13-18(14-22(3,4)24-21)23-20(26)15-25(5)29(27,28)19-11-10-16-8-6-7-9-17(16)12-19/h6-12,18,24H,13-15H2,1-5H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVCBJCSUGGNKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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